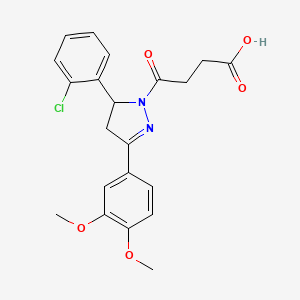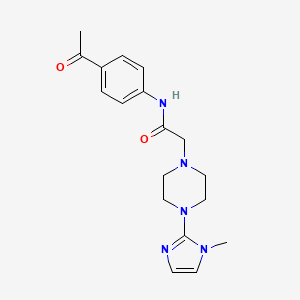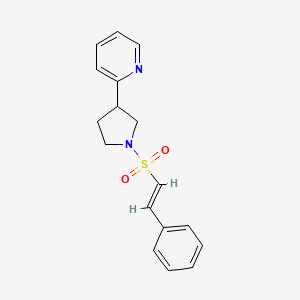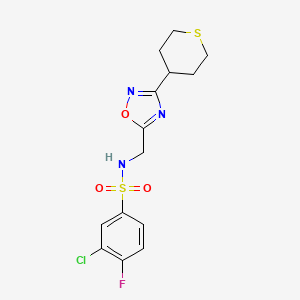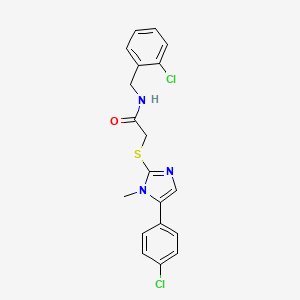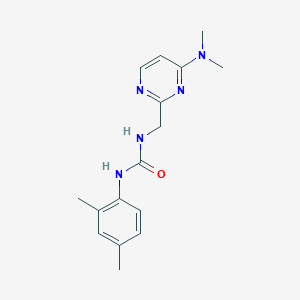
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Dimerization
One area of study involves the strong dimerization capabilities of ureidopyrimidinones through quadruple hydrogen bonding. The unique hydrogen bonding pattern enables these compounds to serve as functional building blocks in supramolecular chemistry. This property is particularly useful for creating complex molecular structures with high stability and specificity (F. H. Beijer et al., 1998).
Spectroscopic Studies and Metal Complex Formation
Cyclic urea derivatives have been explored for their ability to form metal complexes, offering insights into coordination chemistry and potential applications in catalysis and materials science. For example, the preparation and spectroscopic analysis of cyclic urea adducts with triphenyl-tin and -lead halides have contributed to understanding the bonding mechanisms and properties of these complexes (C. Aitken & M. Onyszchuk, 1985).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of pyrimidine-4(3H)-ones, leveraging the unique reactivity of enaminones with urea or thiourea. This approach enables the creation of various heterocyclic compounds, which are crucial for drug discovery and development (L. Sokolenko et al., 2017).
Novel Synthetic Pathways
The compound's utility extends to the formation of heterocyclic compounds through reactions with various acceptor molecules. Such research provides valuable methodologies for generating pharmacologically relevant structures, enhancing the toolbox available for medicinal chemistry (Isamu Matsuda et al., 1976).
Herbicidal Applications
Investigations into substituted tetrahydropyrimidinones reveal their potential as herbicides, specifically targeting the inhibition of phytoene desaturase in the carotenoid biosynthesis pathway. This highlights the compound's relevance not only in pharmaceuticals but also in agricultural chemistry, offering new solutions for pest management (P. Babczinski et al., 1995).
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-6-13(12(2)9-11)19-16(22)18-10-14-17-8-7-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKAVSPNTXFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)

